5-Methoxy-1,3-benzoxazole

Descripción

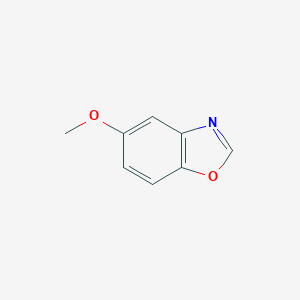

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQKXTVYGHYXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511671 | |

| Record name | 5-Methoxy-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132227-03-3 | |

| Record name | 5-Methoxy-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 1,3 Benzoxazole and Its Derivatives

Conventional and Contemporary Synthetic Routes to the 1,3-Benzoxazole Nucleus

The construction of the 1,3-benzoxazole ring system is predominantly achieved through reactions that form the C-O and C=N bonds of the oxazole (B20620) ring, starting from ortho-substituted aminophenols.

The most prevalent and versatile approach to the benzoxazole (B165842) nucleus involves the cyclization of 2-aminophenol and its derivatives with a variety of carbon-donating reagents. rsc.orgmdpi.com This strategy typically involves a condensation reaction followed by an intramolecular cyclization.

Common precursors that provide the C2 atom of the benzoxazole ring include carboxylic acids, aldehydes, acyl chlorides, orthoesters, and nitriles. mdpi.comnih.gov For instance, the reaction of 2-aminophenols with carboxylic acids or their derivatives often requires high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA) to facilitate the final cyclodehydration step. ijpbs.com A more recent method involves a cascade reaction using tertiary amides and 2-aminophenols, activated by triflic anhydride (Tf₂O) and 2-Fluoropyridine, which proceeds through nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com

The use of β-diketones in the presence of a Brønsted acid and a copper(I) iodide (CuI) catalyst also provides a pathway to 2-substituted benzoxazoles. organic-chemistry.org This method is notable for its tolerance of various substituents on the 2-aminophenol ring, including methoxy (B1213986) groups. organic-chemistry.org Similarly, non-hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used for the synthesis of 2-aminobenzoxazoles from 2-aminophenols, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). rsc.orgnih.gov

Oxidative cyclization offers an alternative and often milder route to the benzoxazole core. These methods typically start from phenolic Schiff bases (imines), which are formed by the initial condensation of a 2-aminophenol with an aldehyde. The subsequent intramolecular cyclization is driven by an oxidizing agent.

A variety of oxidants have been employed for this purpose. Elemental sulfur, for example, has been shown to be an effective oxidant for the coupling of o-aminophenols with ketones or alkenes to generate a range of 2-substituted benzoxazoles. rsc.orgorganic-chemistry.org Other strategies utilize reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to promote the oxidative cyclization of phenolic Schiff bases. nih.govresearchgate.net Metal-free electrochemical oxidation provides an environmentally benign approach, generating hydrogen gas as the only byproduct. organic-chemistry.org Furthermore, iron-catalyzed aerobic oxidation processes have been developed for the synthesis of substituted benzoxazoles. nih.gov

Condensation reactions are fundamental to most benzoxazole syntheses, forming the initial intermediate that subsequently cyclizes. The direct condensation of 2-aminophenols with aldehydes is a widely used, atom-economical method. nih.govorganic-chemistry.org This reaction is often catalyzed by acids, bases, or metal complexes to drive the formation of a Schiff base or a related intermediate, which then undergoes cyclization. rsc.org

For example, an iron-catalyzed hydrogen transfer strategy facilitates the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles in very good yields. organic-chemistry.org This reaction system is also applicable to the synthesis of related benzothiazoles and benzimidazoles. organic-chemistry.org Another approach uses imidazolium chloride as a promoter for the reaction between 2-aminophenols and N,N-dimethylformamide (DMF) derivatives, providing a simple, metal-free route to 2-substituted benzoxazoles. mdpi.com

Targeted Synthesis of 5-Methoxy-1,3-benzoxazole Derivatives

The synthesis of specifically substituted benzoxazoles, such as those bearing a methoxy group at the 5-position, relies on the selection of appropriately substituted starting materials within the general synthetic frameworks described above. The precursor for this compound is 2-amino-4-methoxyphenol. Many synthetic protocols are tolerant of the electron-donating methoxy group. organic-chemistry.org

Achieving high yields and purity in the synthesis of benzoxazole derivatives is critically dependent on the optimization of reaction parameters. Key variables include the choice of catalyst, solvent, reaction temperature, and reaction time.

For instance, in catalyst-driven reactions, the catalyst loading is a crucial parameter. In the synthesis of 2-phenylbenzoxazole using a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst, a loading of 4 mg of the catalyst under solvent-free sonication at 70°C for 30 minutes was found to be optimal. nih.gov Higher or lower catalyst amounts could lead to decreased conversion rates.

The reaction temperature and time are also interdependent. A study on the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel catalyst found that the reaction hardly proceeded below 100°C, with the optimal conditions being 130°C for 5 hours to achieve a 98% yield. acs.org Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields compared to conventional heating methods. researchgate.net

The choice of solvent can profoundly influence reaction outcomes. While many modern procedures strive for solvent-free conditions for environmental reasons, solvents like ethanol (B145695), acetonitrile (B52724), toluene, and 1,4-dioxane are commonly employed and their selection can be critical for substrate solubility and reaction kinetics. rsc.orgnih.gov

Table 1: Effect of Reaction Conditions on the Synthesis of 2-Phenylbenzoxazole This table is a representative example based on findings for the general synthesis of 2-phenylbenzoxazole, illustrating the principles of optimization applicable to 5-methoxy derivatives.

Data sourced from multiple studies on benzoxazole synthesis. nih.govacs.org

Catalysis is a powerful tool for enhancing the efficiency, selectivity, and environmental compatibility of benzoxazole synthesis. mdpi.com A wide array of catalysts, including Brønsted acids, Lewis acids, and transition metal complexes, have been successfully applied. rsc.orgorganic-chemistry.org

Lewis and Brønsted Acid Catalysis: Simple acid catalysts are frequently used to activate the carbonyl group of aldehydes or carboxylic acids, facilitating the initial condensation with 2-aminophenol. organic-chemistry.org Samarium triflate (Sm(OTf)₃) has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium. organic-chemistry.org Heterogeneous catalysts, such as silica-supported ferric chloride (SiO₂-FeCl₃) and nano-solid acids, offer advantages in terms of easy separation and recyclability. ijpbs.com Ionic liquids with acidic properties have also been developed as effective and reusable catalysts. rsc.orgnih.gov

Transition Metal Catalysis: Transition metals, particularly copper and iron, play a significant role in modern benzoxazole synthesis. organic-chemistry.org Copper catalysts are effective in promoting C-O bond formation via intramolecular cyclization of ortho-haloanilides. organic-chemistry.org A combination of copper iodide (CuI) and a ligand like 1,10-phenanthroline is often optimal for these transformations. organic-chemistry.org Iron-catalyzed reactions have been developed for redox condensation and cascade C-N/C-O coupling processes. organic-chemistry.orgresearchgate.net Nickel-based metal-organic frameworks (MOFs) have also been explored as efficient heterogeneous catalysts for the direct C-H arylation of benzoxazoles. researchgate.net

Table 2: Comparison of Catalytic Systems for Benzoxazole Synthesis This table summarizes various catalytic approaches applicable to the synthesis of the benzoxazole nucleus.

The presence of a methoxy substituent on the 2-aminophenol precursor is generally well-tolerated by these catalytic systems. The electron-donating nature of the methoxy group can influence the nucleophilicity of the starting material but does not typically inhibit the cyclization process. The choice of catalyst can be tailored to optimize the reaction for specific methoxy-substituted substrates, ensuring high efficiency and minimizing potential side reactions.

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, thereby saving time, resources, and minimizing waste. The development of such protocols for the synthesis of benzoxazoles is of significant interest.

A notable one-pot procedure involves the reductive coupling and annulation of o-nitrophenols with benzaldehydes, promoted by a combination of elemental sulfur and 1,4-diazabicyclo[2.2.2]octane (DABCO). thieme-connect.com This method provides a green and straightforward route to 2-arylbenzoxazoles. thieme-connect.com The reaction is tolerant of various functional groups on both the o-nitrophenol and the benzaldehyde, including methoxy substituents. thieme-connect.com For instance, 4-methoxy-2-nitrophenol can be reacted with different benzaldehydes to afford the corresponding 5-methoxy-2-aryl-1,3-benzoxazoles in good yields. thieme-connect.com

Table 4: One-Pot Synthesis of 5-Methoxy-2-aryl-1,3-benzoxazoles

| Entry | Aldehyde | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 85 |

| 2 | 4-Chlorobenzaldehyde | 82 |

| 3 | 4-Methylbenzaldehyde | 84 |

| 4 | 4-Methoxybenzaldehyde | 86 |

| 5 | 2-Chlorobenzaldehyde | 78 |

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

The this compound core serves as a versatile template for the development of new chemical entities with diverse biological activities. Functional group transformations and derivatization are key strategies to explore the structure-activity relationships of this privileged scaffold.

Oxidation Reactions Leading to Substituted Benzoxazoles

Oxidation reactions can be employed to introduce new functional groups onto the benzoxazole ring system. A common transformation is the nitration of the benzoxazole core. The reaction of 2-phenylbenzoxazole with a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group at the C6-position of the benzoxazole ring. globalresearchonline.net This electrophilic substitution is a powerful method for functionalizing the benzene (B151609) portion of the molecule, and the resulting nitro group can be further transformed into other functional groups. globalresearchonline.net

Reduction Reactions for Structural Diversification

Reduction reactions are crucial for the structural diversification of the this compound scaffold, particularly for the conversion of nitro groups into amino groups. The resulting amines are valuable intermediates for further derivatization, such as in the synthesis of amides, sulfonamides, and Schiff bases.

The reduction of a nitro group on a benzoxazole ring can be achieved through various methods. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a common and efficient method. researchgate.net For substrates with other reducible functional groups, more selective reagents are required. A mild and effective method involves the use of zinc dust and ammonium formate in a mixture of methanol and tetrahydrofuran at room temperature. researchgate.net This system allows for the selective reduction of the nitro group without affecting other sensitive moieties that may be present on the molecule. researchgate.net Another approach for the selective reduction of a nitro group in the presence of other reducible groups is the use of a poisoned catalyst, such as the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead). researchgate.net

Substitution Reactions for Molecular Modification

The aromatic nature of the this compound scaffold allows for various substitution reactions, enabling the introduction of diverse functional groups to tailor its chemical and biological properties. The methoxy group at the 5-position acts as an electron-donating group, influencing the regioselectivity of electrophilic substitution reactions on the benzene ring. Concurrently, the C2 position of the oxazole ring is a primary site for modification.

Benzoxazole and its derivatives typically undergo electrophilic substitution, such as nitration and halogenation, on the benzene ring. globalresearchonline.net The presence of the activating methoxy group directs incoming electrophiles primarily to the positions ortho and para to it. However, the fusion of the oxazole ring further influences the final substitution pattern.

A key strategy for modifying the benzoxazole core is through C-H functionalization at the C2 position. nih.gov This allows for the direct introduction of various substituents without needing pre-functionalized precursors. For instance, arylation of 5-methoxybenzoxazole can be achieved. One documented reaction involves the synthesis of 5-methoxy-2-p-tolylbenzoxazole from 5-methoxybenzoxazole and a tolyl precursor, demonstrating a direct modification at the C2 position. rsc.org Such modifications are crucial as the substituents at the C2 and C5 positions are often determinant for the biological activity of the resulting derivatives. mdpi.com

The following table summarizes representative substitution reactions for the modification of the this compound core and related structures.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 5-Methoxybenzoxazole | p-tolyl derivative | C-H Arylation | 5-methoxy-2-p-tolylbenzoxazole rsc.org |

| Benzoxazole | Nitric acid, Sulfuric acid | Electrophilic Nitration | 6-Nitrobenzoxazole globalresearchonline.net |

| 2-Aminophenol derivatives | Aldehydes, Ketones | Oxidative Cyclization | 2-Substituted benzoxazoles nih.govijpbs.com |

This table presents examples of substitution and synthetic reactions common to the benzoxazole scaffold, which are applicable for the molecular modification of this compound.

This compound as a Strategic Synthetic Intermediate

This compound is a valuable building block in organic synthesis, serving as a strategic intermediate for the construction of more complex, often biologically active, molecules. researchgate.nettandfonline.com The benzoxazole moiety is a recognized pharmacophore present in numerous natural products and pharmaceuticals. researchgate.netjocpr.com The 5-methoxy substitution, in particular, is often incorporated to enhance or modulate the pharmacological profile of the target molecule.

The utility of this compound as an intermediate stems from its stable heterocyclic core, which can be assembled early in a synthetic sequence and then further elaborated. For example, derivatives of this compound are used in the development of novel therapeutic agents. Studies have shown that benzoxazole derivatives bearing a methoxy group can exhibit enhanced antiproliferative activity against various cancer cell lines. mdpi.com

Its role as a synthetic intermediate is evident in the construction of complex molecular hybrids. For instance, the benzoxazole framework can be linked to other heterocyclic systems, such as 1,2,3-triazoles, to generate novel compounds. researchgate.net While the specific synthesis might start from a precursor like 4-methoxy-2-aminophenol, the resulting 5-methoxybenzoxazole unit is a core component of the final molecular architecture. This approach, known as molecular hybridization, is a common strategy in drug discovery where known pharmacophores are combined to create new chemical entities with potentially improved efficacy.

The table below showcases examples of complex molecules that incorporate the 5-methoxybenzoxazole moiety, highlighting its importance as a synthetic precursor.

| Target Compound Class | Synthetic Strategy | Significance of this compound Moiety |

| Anticancer Agents | Molecular hybridization, substitution at C2 | The methoxy group is shown to enhance antiproliferative activity in certain derivatives. mdpi.com |

| Triazole-Linked Benzoheterocycles | 1,3-Dipolar Cycloaddition | Serves as a core benzoheterocyclic block in the final hybrid molecule. researchgate.net |

| Substituted Benzoxazol-2-carboxamides | Multi-step synthesis involving amide coupling | The 5-methoxy group is a key substituent in potent anticancer and antioxidant agents. researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 5 Methoxy 1,3 Benzoxazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Methoxy-1,3-benzoxazole, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group.

The proton on the oxazole (B20620) ring (H-2) typically appears as a singlet at the most downfield region of the spectrum due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic protons on the benzene (B151609) ring exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet further upfield.

For the parent compound, 5-methoxybenzoxazole, the following ¹H NMR spectral data has been reported in CDCl₃: δ 8.06 (s, 1H), 7.46 (m, 1H), 7.27 (m, 1H), 6.98 (m, 1H), 3.87 (s, 3H) rsc.org. Substitution on the benzoxazole (B165842) core leads to predictable changes in the chemical shifts and coupling constants of the remaining protons, aiding in the confirmation of the substitution pattern. For instance, the introduction of a p-tolyl group at the 2-position, as in 5-methoxy-2-p-tolylbenzoxazole, shifts the signals, with the aromatic protons of the p-tolyl group appearing in the range of δ 8.11-7.31 ppm rsc.org.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Analogs

| Compound | H-2 | Aromatic Protons | Methoxy Protons (-OCH₃) | Other Protons | Solvent |

|---|---|---|---|---|---|

| 5-Methoxybenzoxazole | 8.06 (s) | 7.50–6.90 (m) | 3.87 (s) | - | CDCl₃ rsc.org |

| 5-Methoxy-2-(2-nitrophenyl)-benzoxazole | - | 8.16-7.20 (m) | 3.82 (s) | - | DMSO-d₆ rsc.org |

| 5-Methoxy-2-(4-chloro-2-nitrophenyl)-benzoxazole | - | 8.36-7.05 (m) | 3.92 (s) | - | CDCl₃ rsc.org |

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Chemical shifts are illustrative and can vary slightly based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

In the ¹³C NMR spectrum of this compound, the carbon of the oxazole ring (C-2) is typically observed at a downfield chemical shift, often around 153 ppm rsc.org. The carbons of the benzene ring resonate in the aromatic region (approximately 100-160 ppm). The carbon atom attached to the methoxy group (C-5) is significantly shielded and appears at a characteristic chemical shift, while the methoxy carbon itself appears upfield, typically around 56 ppm rsc.org.

The chemical shifts are sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (deshielding) for the attached carbons chemguide.co.uklibretexts.org. For 5-methoxybenzoxazole, reported ¹³C NMR chemical shifts in CDCl₃ are: δ 157.36, 153.23, 144.58, 140.84, 114.51, 111.10, 103.10, 55.94 rsc.org. The specific assignment of these signals to individual carbon atoms is often achieved through advanced NMR techniques like HSQC and HMBC, which correlate carbon atoms with their attached protons.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs

| Compound | C-2 | Aromatic & Heterocyclic Carbons | Methoxy Carbon (-OCH₃) | Solvent |

|---|---|---|---|---|

| 5-Methoxybenzoxazole | 153.23 | 157.36, 144.58, 140.84, 114.51, 111.10, 103.10 | 55.94 | CDCl₃ rsc.org |

| 5-Methoxy-2-(2-nitrophenyl)-benzoxazole | 161.4 | 157.8, 148.6, 144.5, 141.2, 133.9, 131.7, 124.6, 124.3, 115.8, 111.9, 103.8 | 56.0 | DMSO-d₆ rsc.org |

Note: The listed aromatic and heterocyclic carbons are not individually assigned. These values are representative.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope, it provides invaluable information about the electronic environment of nitrogen wikipedia.org. The ¹⁵N nucleus has a spin of ½, which results in sharp NMR signals, unlike the more abundant but quadrupolar ¹⁴N nucleus wikipedia.orghuji.ac.il.

The chemical shifts in ¹⁵N NMR span a very wide range, making the technique highly sensitive to subtle changes in molecular structure wikipedia.orgscience-and-fun.de. For nitrogen-containing heterocycles like benzoxazoles, ¹⁵N NMR can be used to:

Distinguish between different nitrogen environments : In complex analogs with multiple nitrogen atoms, ¹⁵N NMR can help assign the signals to the correct nitrogen nuclei.

Study tautomeric equilibria : In systems where proton tautomerism involving the nitrogen atom is possible, ¹⁵N NMR is a powerful tool to determine the position of the equilibrium mdpi.com. The chemical shift of a pyridine-type nitrogen is significantly different from that of a pyrrole-type nitrogen, allowing for quantitative analysis of tautomeric forms mdpi.com.

Investigate electronic effects : The ¹⁵N chemical shift is sensitive to substituent effects on the heterocyclic ring, providing insights into the electronic structure of the molecule.

Due to sensitivity challenges, ¹⁵N NMR often requires isotopic enrichment or the use of indirect detection methods like ¹H-¹⁵N heteronuclear correlation experiments (e.g., HMQC, HSQC) huji.ac.il.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound nih.gov.

For newly synthesized this compound analogs, HRMS is routinely used to confirm that the desired product has been formed. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula, researchers can validate the identity of the compound with high confidence nih.govjocpr.com. The difference between the measured and calculated mass is typically in the range of parts per million (ppm), providing strong evidence for the assigned structure. Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS for the analysis of benzoxazole derivatives nih.gov.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation of target compounds from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is widely used in the analysis of benzoxazole derivatives to assess the purity of the final compounds and to monitor the progress of chemical reactions tandfonline.combas.bg.

The development of an HPLC method involves optimizing several parameters to achieve good separation (resolution) between the compound of interest and any impurities or byproducts. Key aspects of method development include:

Column Selection : Reversed-phase columns, such as C18, are commonly used for the analysis of moderately polar organic compounds like benzoxazole analogs tandfonline.com.

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio is adjusted (gradient or isocratic elution) to control the retention time and separation efficiency tandfonline.combas.bg.

Detection : A UV detector is frequently employed, as the aromatic nature of the benzoxazole ring system results in strong UV absorbance at specific wavelengths (e.g., 254 nm) tandfonline.com.

Once a method is developed and validated, it can be used to determine the purity of a synthesized batch of a this compound analog, often expressed as a percentage of the total peak area. Purity levels exceeding 95% are typically required for compounds intended for further studies tandfonline.com.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methoxybenzoxazole |

| 5-methoxy-2-(2-nitrophenyl)-benzoxazole |

| 5-methoxy-2-(4-chloro-2-nitrophenyl)-benzoxazole |

| 5-methoxy-2-p-tolylbenzoxazole |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

In benzoxazole derivatives, the IR spectrum reveals distinct peaks corresponding to the vibrations of the fused ring system and its substituents. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ mdpi.com. The C=N stretching vibration within the oxazole ring is a key characteristic band, generally observed in the 1672–1566 cm⁻¹ range esisresearch.org. For instance, in a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, this C=N stretching mode was identified at 1520 cm⁻¹ in the experimental spectrum esisresearch.org.

Another significant vibrational mode is the asymmetric C-O-C (ether) stretching of the oxazole ring, which is expected around 1144-1153 cm⁻¹ esisresearch.org. The corresponding symmetric C-O-C stretching vibration is found at a lower frequency, typically around 1063-1079 cm⁻¹ esisresearch.org. For this compound specifically, the methoxy group introduces its own characteristic vibrations. The C-H stretching vibrations of the methyl group are observed, and the C-O stretching of the aryl-alkyl ether linkage contributes to the complex spectral pattern.

Detailed vibrational assignments are often complex due to the coupling of various modes. Therefore, experimental spectra are frequently compared with theoretical calculations to achieve a more precise assignment of the observed bands researchgate.net.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for Benzoxazole Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound Example |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com |

| C=N Stretch (Oxazole Ring) | 1672–1566 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

| C-N Stretch (Phenyl-Nitrogen) | 1330–1260 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

| Asymmetric C-O-C Stretch | ~1144 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

Application of Quantum Chemical Methods in Spectroscopic Data Prediction and Assignment

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for the prediction and interpretation of spectroscopic data for complex organic molecules like this compound analogs researchgate.netrsc.org. These computational approaches allow for the calculation of molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared directly with experimental results mdpi.comesisresearch.org. This synergy between theoretical prediction and experimental measurement provides a deeper understanding of the molecule's electronic structure and properties.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) mdpi.com. Following geometry optimization, the same level of theory is used to calculate vibrational frequencies and NMR shielding tensors. The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical model, leading to better agreement with experimental IR and Raman spectra researchgate.net. Similarly, calculated NMR shielding constants are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The utility of these methods extends beyond simple prediction; they are crucial for assigning specific spectral features to particular molecular motions or atoms. For instance, DFT calculations can resolve ambiguities in the assignment of complex vibrational spectra where many modes are coupled esisresearch.orgresearchgate.net.

While quantum chemical calculations provide a list of vibrational frequencies, assigning these frequencies to specific molecular motions (e.g., stretching, bending, torsion) is not always straightforward, especially in molecules with low symmetry. Potential Energy Distribution (PED) analysis is a computational technique used to provide a quantitative description of the contribution of each internal coordinate to a given normal mode of vibration mdpi.comesisresearch.org.

PED analysis decomposes the vibrational modes into contributions from individual bond stretches, angle bends, and torsions. A PED contribution of 100% for a specific internal coordinate indicates a pure, uncoupled vibration mdpi.com. More commonly, vibrational modes are mixtures of several types of motion. For example, in a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C-C stretching vibrations were found to have PED contributions of 34% and 36%, indicating significant mixing with other modes mdpi.com. In the analysis of 5-nitro-2-(4-nitrobenzyl) benzoxazole, PED analysis was performed using the GAR2PED program to assign the calculated normal modes definitively esisresearch.org. This detailed assignment is critical for understanding the fundamental vibrational properties of the molecule.

Table 2: Example of Potential Energy Distribution (PED) for a Benzimidazole (B57391) Analog

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contribution (%) |

|---|---|---|

| 3619 | - | O-H Stretch (100) |

| 1588 | - | C-C Stretch (34), HCC Bend |

| 1279 | - | C-C Stretch (36), HCC Bend |

Data derived from a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, demonstrating the principle of PED analysis. mdpi.com

Quantum chemical methods are also powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of this compound and its analogs. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus esisresearch.org. These tensors are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS.

Theoretical predictions serve multiple purposes. They can aid in the assignment of complex spectra, help distinguish between different isomers, and provide insight into how the electronic structure influences the chemical shifts. For this compound, experimental ¹H NMR data shows a singlet for the methoxy protons at approximately 3.87 ppm and distinct signals for the aromatic protons rsc.org. The ¹³C NMR spectrum shows characteristic signals for the methoxy carbon, typically around 56 ppm, and for the carbons of the fused aromatic system rsc.orgsemanticscholar.org.

Calculations can reproduce these experimental values with reasonable accuracy, and discrepancies can often be explained by solvent effects or limitations of the computational model. The analysis of theoretical chemical shifts, particularly for ¹³C, can be further deepened by examining the contributions from different molecular orbitals, which helps to explain the origin of observed effects like those from substituents rsc.org.

Table 3: Experimental and Theoretical NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Experimental ¹H Shift (CDCl₃) rsc.org | Theoretical ¹H Shift (Calculated) | Experimental ¹³C Shift (CDCl₃) rsc.org | Theoretical ¹³C Shift (Calculated) |

|---|---|---|---|---|

| H (at C2) | 8.06 (s) | Value dependent on calculation level | - | - |

| H (at C4) | 7.28-7.26 (m) | Value dependent on calculation level | - | - |

| H (at C6) | 7.07-6.90 (m) | Value dependent on calculation level | - | - |

| H (at C7) | 7.50-7.42 (m) | Value dependent on calculation level | - | - |

| OCH₃ | 3.87 (s) | Value dependent on calculation level | - | 55.9 (Approx.) |

| C2 | - | - | 153.23 | Value dependent on calculation level |

| C4 | - | - | 110.8 (Approx.) | Value dependent on calculation level |

| C5 | - | - | 157.36 | Value dependent on calculation level |

| C6 | - | - | 100.8 (Approx.) | Value dependent on calculation level |

| C7 | - | - | 117.9 (Approx.) | Value dependent on calculation level |

| C8 (bridgehead) | - | - | 140.2 (Approx.) | Value dependent on calculation level |

| C9 (bridgehead) | - | - | 146.5 (Approx.) | Value dependent on calculation level |

| OCH₃ | - | - | 55.9 (Approx.) | Value dependent on calculation level |

Theoretical values are representative and depend on the specific DFT functional and basis set used. Experimental values for some carbons are approximated based on typical benzoxazole spectra as not all were explicitly listed in the source.

Computational Chemistry and Structure Activity Relationship Sar Investigations of 5 Methoxy 1,3 Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity kashanu.ac.ir. The fundamental principle of QSAR is that the variations in the biological activities of a series of compounds are dependent on the changes in their molecular properties kashanu.ac.ir. These properties are quantified by molecular descriptors, which can be physicochemical, steric, electronic, or structural in nature nih.gov.

The primary objective of a QSAR study is to develop a robust model that can predict the activity of novel, untested compounds kashanu.ac.ir. The process involves several key steps: the generation of relevant molecular descriptors, the division of the dataset into a training set for model development and a test set for validation, the selection of significant variables, the establishment of a mathematical relationship between the selected descriptors and the observed activity, and rigorous validation of the model's predictive power kashanu.ac.irnih.gov. Various multivariate data analysis techniques are employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) kashanu.ac.ir. For benzoxazole (B165842) and related heterocyclic scaffolds like benzimidazoles, QSAR studies have been instrumental in identifying the key structural features that govern their antifungal and other biological activities nih.gov.

Multivariate Linear Regression (MLR) is a widely used statistical technique in QSAR studies to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity) nih.govnih.gov. The goal of MLR is to develop a linear equation that can predict the activity of compounds based on their descriptor values nih.gov.

The development of a successful MLR-based QSAR model involves several critical stages. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors are then calculated for each compound. Using a training set of these compounds, an MLR analysis is performed to generate a regression equation nih.gov. A crucial aspect of building a reliable model is the selection of the most relevant descriptors that have a significant impact on the biological activity, while avoiding multicollinearity (high correlation between descriptors) scielo.br.

The predictive capability of the generated MLR model is then rigorously assessed using an external test set of compounds that were not used in the model's development nih.govnih.gov. The quality and robustness of the model are evaluated using various statistical parameters, including the coefficient of determination (R²), the standard deviation (S), and the Fisher statistic (F) biolscigroup.us. Furthermore, internal validation techniques like the leave-one-out (LOO) cross-validation (Q²) are employed to ensure the model is not overfitted and has good predictive power biolscigroup.us. QSAR models based on MLR have been successfully applied to various series of heterocyclic compounds to elucidate the structural requirements for their biological activities nih.govnih.gov.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design and development, MD simulations provide valuable insights into the conformational stability of ligand-protein complexes, the nature of their interactions, and the influence of the solvent environment scielo.brnih.gov. These simulations are often employed to validate the results of molecular docking studies and to gain a deeper understanding of the dynamic behavior of a biological system at an atomic level scielo.br.

The process typically begins with the coordinates of a ligand-protein complex, often obtained from molecular docking. This complex is then placed in a simulation box, typically filled with water molecules to mimic the physiological environment, and ions are added to neutralize the system. The simulation then calculates the trajectory of every atom in the system by integrating Newton's laws of motion. The analysis of these trajectories can reveal important information about the stability of the complex. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is conformationally stable scielo.brnih.gov. For instance, MD simulations of benzothiazole (B30560) derivatives complexed with acetylcholinesterase have shown that stable complexes exhibit only slight fluctuations in RMSD values over simulation times of up to 100 nanoseconds nih.gov. This type of analysis helps in identifying stable binding modes and confirming that the ligand remains securely bound within the active site of the target protein, which is a critical factor for its biological function.

Systematic Analysis of Substituent Effects on the Benzoxazole Scaffold

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have consistently shown that modifications to the benzoxazole ring system can lead to significant changes in pharmacological properties, including antimicrobial and anticancer activities nih.govglobalresearchonline.net.

The position of substituents on the benzoxazole ring is a critical determinant of biological activity, with positions 2 and 5 being identified as particularly important nih.govglobalresearchonline.net. While direct and extensive studies focusing solely on the 5-methoxy group are limited, the importance of substitution at the 5-position is well-documented for influencing the intensity of the biological activity jocpr.com. The presence of a methoxy (B1213986) group, in general, can significantly impact a molecule's properties. Methoxy groups are electron-donating and can influence the electronic environment of the aromatic system, which in turn can affect interactions with biological targets. They can also participate in hydrogen bonding and alter the lipophilicity of the compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The specific placement of various substituents on the benzoxazole scaffold has a profound and demonstrable effect on the resulting biological activity profiles nih.gov. The interplay between the electronic and steric properties of the substituents and their location on the ring system dictates the interaction with biological targets.

Research has shown that substituents at positions 2 and 5 are particularly crucial for modulating the activity of benzoxazole derivatives nih.gov. For example, the antifungal activity of 3-(2-benzoxazol-5-yl)alanine derivatives was found to be highly sensitive to the positioning of methoxy groups on a phenyl substituent at position 2. A derivative with a 3,4,5-trimethoxyphenyl group was active, whereas a derivative with a 2,4,5-trimethoxyphenyl group was not, highlighting the critical role of the substituent's spatial arrangement nih.gov.

Furthermore, the electronic nature of the substituents plays a significant role. Compounds bearing electron-withdrawing groups, such as fluorine or chlorine, on a phenyl ring attached to the benzoxazole core have shown promising results in some studies jocpr.com. The introduction of a bromine atom, an electron-withdrawing group, at the 7-position of the benzoxazole ring resulted in a significant increase in the antifungal activity of certain derivatives nih.gov.

The type and size of the substituent at position 2 also have a considerable impact. For instance, in a series of azaaromatic derivatives, replacing a five-membered ring with a six-membered ring at position 2 led to a decrease in activity. The position of heteroatoms within these rings is also important; compounds with a nitrogen atom in the ring directly connected to the benzoxazole moiety were found to be more active nih.gov. These findings collectively demonstrate that a systematic variation of substituents at different positions of the benzoxazole scaffold is a key strategy for optimizing the biological activity of this class of compounds.

Table of Research Findings on Substituent Effects

| Position of Substitution | Substituent Type | Observation on Biological Activity | Reference |

| Position 2 | Phenyl with varied methoxy positions | Changing methoxy group positions (e.g., 3,4,5-trimethoxy vs. 2,4,5-trimethoxy) can render an active compound inactive. | nih.gov |

| Position 2 | Azaaromatic rings (5-membered vs. 6-membered) | Replacing a 5-membered ring with a 6-membered ring can decrease activity. | nih.gov |

| Position 2 | Azaaromatic rings | The position of the nitrogen atom within the substituent ring influences activity. | nih.gov |

| Position 5 | General Substituents | Considered a crucial position for determining the intensity of biological activity. | nih.govglobalresearchonline.netjocpr.com |

| Position 7 | Bromine (electron-withdrawing) | Introduction of a bromine atom can increase antifungal activity. | nih.gov |

Biological and Pharmacological Research on 5 Methoxy 1,3 Benzoxazole Analogs

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a critical area of research, driven by the rise of drug-resistant pathogens. indexcopernicus.cominnovareacademics.in Analogs of 5-methoxy-1,3-benzoxazole have been a key focus in these efforts, demonstrating a broad spectrum of activity against various microorganisms. d-nb.infojocpr.com

Antibacterial Efficacy and Mechanism of Action Studies

A substantial body of research has demonstrated the potential of this compound analogs as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. indexcopernicus.commdpi.com Studies have shown that these compounds can exhibit potent antibacterial activity, in some cases comparable or even superior to existing antibiotics. nih.govnih.gov

One study reported a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivatives that showed a broad spectrum of activity. jocpr.com Notably, compound 2b in this series was highly active against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. jocpr.com Its activity against Bacillus subtilis was found to be twice that of Penicillin. nih.gov Another study synthesized 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives, which displayed a wide range of activity with MIC values between 16 and 128 ~g/ml against several Gram-positive and Gram-negative bacteria. d-nb.info

The mechanism of antibacterial action for many benzoxazole (B165842) derivatives is linked to the inhibition of crucial bacterial enzymes. ijpsonline.com DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair, is a prominent target. ijpsonline.comresearchgate.netnih.gov Its presence in bacteria and absence in higher eukaryotes makes it an attractive target for developing selective antibacterial drugs. researchgate.netnih.gov Molecular docking studies have suggested that the antibacterial activity of certain benzoxazole derivatives can be attributed to their ability to inhibit DNA gyrase. ijpsonline.comnih.gov For example, two series of novel benzoxazole derivatives with 2-phenyl and 2-N-phenyl groups have shown antibacterial activity associated with DNA gyrase inhibition. researchgate.net

Beyond DNA gyrase, other bacterial enzymes are also targeted. For instance, benzoxazole derivatives have been identified as inhibitors of glutamate (B1630785) racemase, an enzyme critical for the synthesis of the bacterial cell wall in organisms like Mycobacterium tuberculosis. nih.gov One study identified a potent benzoxazole inhibitor of glutamate racemase with an IC₅₀ of 1.1 ± 0.52 μM, which demonstrated a non-competitive mode of inhibition. nih.gov Furthermore, some benzoxazole-2-thione derivatives have been designed as inhibitors of bacterial hyaluronan lyase, an enzyme involved in microbial spread. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2b | Bacillus subtilis | 0.098 - 0.78 | jocpr.comnih.gov |

| 2-[4-(4-substitutedbenzamido)phenyl]-5-ethylsulphonyl-benzoxazole derivative 10 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | d-nb.info |

| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole 4 | Candida albicans | 6.25 | wjbphs.com |

| 2-Arylbenzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 | mdpi.com |

| 2-Arylbenzoxazole derivative 47 | Enterococcus faecalis | 0.5 | mdpi.com |

Antifungal Efficacy Assessments

In addition to their antibacterial properties, this compound analogs have been evaluated for their effectiveness against various fungal pathogens. indexcopernicus.comd-nb.infonih.gov These compounds have shown promise in combating fungal infections, which are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. d-nb.info

Several studies have reported the antifungal activity of benzoxazole derivatives against clinically relevant fungal species such as Candida albicans, Candida krusei, and Aspergillus niger. d-nb.infonih.gov For example, a series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives exhibited antifungal activity with MIC values ranging from 16 to 128 ~g/ml against C. albicans and C. krusei. d-nb.info Another study on newly synthesized benzoxazole derivatives found them to be active against both bacteria and fungi, with MIC values in the range of 64-256 µg/mL. dergipark.org.tr

The structural features of the benzoxazole core and its substituents play a crucial role in determining the antifungal potency. For instance, 2-mercaptobenzoxazole (B50546) derivatives have shown notable activity against Candida species. mdpi.com The introduction of a phenacyl or halogen-phenacyl group to the sulfur atom of these derivatives has also been associated with antifungal activity. mdpi.com In one study, newly designed eugenol-benzoxazole hybrids were synthesized and evaluated against Candida species. researchgate.net Four of these hybrid compounds were found to be approximately five times more active than eugenol (B1671780) itself against C. albicans and C. glabrata. researchgate.net

However, not all benzoxazole derivatives exhibit strong antifungal properties. A study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives, while showing potent antibacterial activity, reported poor MIC values against Candida albicans. jocpr.comnih.gov This highlights the specificity of action and the importance of structural modifications in tuning the biological activity of these compounds.

Enzymatic Inhibition in Microbial Pathways

The antimicrobial action of this compound analogs often stems from their ability to inhibit essential enzymes within microbial metabolic and reproductive pathways. rsc.org This targeted inhibition disrupts vital cellular processes, leading to the cessation of growth or cell death.

A primary target for these compounds is DNA gyrase, a bacterial topoisomerase II enzyme that is crucial for DNA replication. acs.orgnih.gov Several benzoxazole derivatives have been designed and synthesized as potent inhibitors of DNA gyrase. acs.org By binding to this enzyme, they prevent the necessary topological changes in DNA, thereby halting bacterial proliferation. nih.gov

Another key enzymatic target is choline (B1196258) TMA-lyase (CutC), an enzyme found in gut microbiota that is involved in the conversion of choline to trimethylamine (B31210) (TMA). rsc.org A benzoxazole ligand, referred to as BO-I , was identified as a non-competitive inhibitor of CutC with an IC₅₀ value of 2.4 ± 0.3 μM. rsc.org This inhibition was shown to reduce TMA production in various bacterial strains. rsc.org

Furthermore, research has focused on the inhibition of bacterial hyaluronan lyases, which are enzymes that degrade hyaluronan, a major component of the extracellular matrix, and are implicated in the spread of microbes. nih.gov Structure-based design has led to the development of N-(3-phenylpropionyl)benzoxazole-2-thione, a potent inhibitor of Streptococcus agalactiae hyaluronan lyase with IC₅₀ values of 24 μM at pH 7.4 and 15 μM at pH 5. nih.gov

Antineoplastic (Anticancer) Research Programs

The benzoxazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. d-nb.infonih.gov Analogs of this compound have been the subject of numerous research programs aimed at developing novel and effective treatments for various cancers. nih.govajphs.com

Mechanisms of Apoptosis Induction in Cancer Cell Lines

A key mechanism through which this compound analogs exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netmedicinescience.org This process is a critical pathway for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Studies have shown that certain benzoxazole derivatives can trigger apoptosis in various cancer cell lines, including breast cancer. researchgate.netmedicinescience.org For example, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB) , demonstrated significant anticancer effects by increasing apoptosis in MCF-7 and MDA-MB breast cancer cell lines. medicinescience.orgbibliomed.org The cytotoxic effect of this compound was dose-dependent, with IC₅₀ values of 22 nM and 28 nM for MCF-7 and MDA-MB cells, respectively. medicinescience.org The induction of apoptosis by BB appeared to be mediated through the extrinsic pathway, involving an increase in oxidative stress and a subsequent decrease in NF-κB levels. medicinescience.org

Further investigation into the apoptotic mechanism of benzoxazole derivatives has revealed their influence on key regulatory proteins. Some compounds have been shown to elevate the levels of pro-apoptotic proteins such as Bax, p53, and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net One study found that specific benzoxazole derivatives inhibited the expression of Bcl-2 and Bcl-xL in both HCT-116 (colon cancer) and MCF-7 cell lines. nih.gov Another derivative, compound 14b , was found to arrest the HepG2 (liver cancer) cell cycle at the Pre-G1 phase and induce apoptosis by 16.52%, which was accompanied by a 4.8-fold increase in caspase-3 levels. tandfonline.com

Table 2: Anticancer Activity and Apoptotic Effects of Selected Benzoxazole Analogs

| Compound | Cancer Cell Line | IC₅₀ | Apoptotic Mechanism | Source |

|---|---|---|---|---|

| Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | HCT116, HT29 | 2.2 - 4.4 µM | Induction of apoptosis | |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 | 22 nM | Increased oxidative stress, decreased NF-κB | medicinescience.org |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MDA-MB | 28 nM | Increased oxidative stress, decreased NF-κB | medicinescience.org |

| 5-Nitro-2-(4-butylphenyl)benzoxazole (1i) | - | 2 µM (hTopo IIα inhibition) | Inhibition of human DNA topoisomerase IIα | nih.gov |

| 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine (2i) | - | 2 µM (hTopo IIα inhibition) | Inhibition of human DNA topoisomerase IIα | nih.gov |

| Compound 14b | HepG2 | 4.61 ± 0.34 µM | Cell cycle arrest at Pre-G1, 4.8-fold increase in caspase-3 | tandfonline.com |

Targeting Specific Molecular Pathways in Neoplastic Cells

The anticancer activity of this compound analogs is often attributed to their ability to target and modulate specific molecular pathways that are critical for the growth and survival of cancer cells. nih.gov

One of the well-established targets for benzoxazole derivatives is the family of topoisomerase enzymes, which are essential for DNA replication and transcription. nih.gov By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells. frontiersin.org For instance, a study on 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives identified two compounds, 5-nitro-2-(4-butylphenyl)benzoxazole (1i) and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) , that inhibited human DNA topoisomerase IIα (hTopo IIα) with an IC₅₀ value of 2 μM. nih.gov

Another important molecular target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis. tandfonline.com A series of novel benzoxazole derivatives were designed as VEGFR-2 inhibitors. tandfonline.com Compounds 14o , 14l , and 14b from this series showed significant inhibition of VEGFR-2, and compound 14b was also found to reduce the proliferation and migration of human umbilical vascular endothelial cells (HUVECs). tandfonline.com

Furthermore, some benzoxazole derivatives have been shown to inhibit choline TMA-lyase (CutC), an enzyme in the gut microbiota. rsc.org While this was initially explored in the context of metabolic diseases, the link between gut microbiota and cancer is an emerging area of research, suggesting a potential indirect anticancer mechanism. rsc.org

Enzyme Inhibition Studies (e.g., PARP-2, Cyclooxygenase-2)

The ability of this compound analogs and related benzoxazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.

Poly(ADP-ribose) Polymerase-2 (PARP-2) Inhibition

PARP enzymes are involved in DNA repair, and their inhibition can potentiate the effects of DNA-damaging cancer therapies. google.com Several benzoxazole derivatives have been designed and evaluated as PARP-2 inhibitors. nih.govresearchgate.net In one study, new hybrids of benzoxazole were synthesized and tested for their anti-breast cancer activity, with the most potent compounds further evaluated for PARP-2 enzyme inhibition. nih.govresearchgate.net Two compounds, a benzoxazole-triazole hybrid (compound 27) and a benzoxazole derivative with a reversed phenyl amide linker (compound 12), proved to be the most active PARP-2 inhibitors, with IC₅₀ values of 0.057 µM and 0.07 µM, respectively. nih.govresearchgate.net These findings suggest that the benzoxazole scaffold is a promising framework for developing potent PARP-2 inhibitors for cancer therapy. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer side effects than traditional NSAIDs. scholarsresearchlibrary.com Benzoxazole derivatives have shown significant potential as selective COX-2 inhibitors. scholarsresearchlibrary.comajphs.com For instance, a series of 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives were synthesized and screened for COX-2 inhibitory activity. scholarsresearchlibrary.com Several compounds in this series demonstrated potent inhibition, with IC₅₀ values comparable to or better than the reference drug, Rofecoxib. scholarsresearchlibrary.com Another study highlighted a benzoxazole analog as a highly active COX-2 inhibitor with an IC₅₀ value of 0.04 μmol/L. nih.gov Furthermore, research into 2-(2-arylphenyl)benzoxazoles identified this structure as a novel scaffold for developing selective COX-2 inhibitors. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Benzoxazole Analogs

| Compound/Series | Target Enzyme | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Compound 27 (Benzoxazole-triazole hybrid) | PARP-2 | 0.057 µM | nih.govresearchgate.net |

| Compound 12 | PARP-2 | 0.07 µM | nih.govresearchgate.net |

| Compound GH8 | COX-2 | 7.61 µM | scholarsresearchlibrary.com |

| Compound GH7 | COX-2 | 8.01 µM | scholarsresearchlibrary.com |

| Compound GH5 | COX-2 | 10.72 µM | scholarsresearchlibrary.com |

| Compound GH3 | COX-2 | 6.40 µM | scholarsresearchlibrary.com |

| Compound 62 | COX-2 | 0.04 µmol/L | nih.gov |

Anti-inflammatory Potential and Mechanistic Insights

Benzoxazole derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, making them attractive candidates for treating inflammatory diseases. nih.govevitachem.com Their planar and compact structure is thought to contribute to their pharmacological activity. scispace.com The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases. ajphs.comresearchgate.net

The primary mechanism behind the anti-inflammatory action of many benzoxazole analogs is the inhibition of COX enzymes, particularly the inducible COX-2 isoform. scholarsresearchlibrary.comnih.gov By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. scholarsresearchlibrary.com Studies have shown that 1,3-benzoxazole-5-carbohydrazide derivatives can effectively inhibit COX-2. ajphs.com A series of 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives were found to be excellent candidates for selective COX-2 inhibition, with some compounds showing very potent activity. scholarsresearchlibrary.com The development of 2-(2-arylphenyl)benzoxazole derivatives has also provided a novel and selective anti-inflammatory scaffold that targets the COX-2 enzyme. nih.gov

The 5-lipoxygenase (5-LOX) enzyme is another critical target in the treatment of inflammatory conditions, as it catalyzes the production of leukotrienes. nih.gov A series of benzoxazole and benzothiazole (B30560) derivatives were designed and synthesized as 5-LOX inhibitors. nih.gov In this study, fourteen prepared compounds demonstrated inhibition of leukotriene C4 (LTC4) formation, with IC₅₀ values ranging from 0.12 to 23.88 μM. nih.gov However, other comparative studies have suggested that benzoxazole-containing analogs may have weaker 5-LOX inhibitory activity compared to related benzoheterocycles like benzthiazoles and benzimidazoles. nih.gov Interestingly, research on benzimidazoles, a related class of compounds, indicated that the presence of a methoxy (B1213986) substitution can favorably influence 5-lipoxygenase inhibition. mdpi.com

Antiviral Activity Evaluations

The benzoxazole scaffold has been incorporated into molecules designed to combat viral infections. researchgate.netscispace.com Research in the field of agricultural chemicals has provided data on the antiviral activity of benzoxazole derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV). mdpi.com In one such study, a series of benzoxazole and benzothiazole derivatives were evaluated for their activity against TMV. The results indicated that specific substitutions on the benzoxazole ring could influence antiviral efficacy. For example, compound 50, a benzoxazole derivative, exhibited a treatment activity of 54.41% against TMV at a concentration of 500 mg/L. mdpi.com

Table 2: Antiviral Activity of Benzoxazole Analogs against Tobacco Mosaic Virus (TMV)

| Compound | Ring System | Activity Type | Activity (%) | Reference(s) |

|---|---|---|---|---|

| 49 | Benzothiazole | Treatment | 52.23 | mdpi.com |

| 50 | Benzoxazole | Treatment | 54.41 | mdpi.com |

Antitubercular Activity Profiling

Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is ongoing. researchgate.net Benzoxazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. nih.govscispace.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes, such as Enoyl-ACP reductase (InhA), which is crucial for mycolic acid synthesis. ajphs.com Several studies have reported the synthesis and evaluation of benzoxazole analogs for their antitubercular activity. ajphs.comresearchgate.net A review of this compound class highlighted various derivatives, such as pyrazoline-benzoxazoles, with significant activity against the H37Rv strain of M. tuberculosis, showing MIC values as low as 0.625 mg/mL. researchgate.net Another study focused on 2-benzylsulfanyl derivatives of benzoxazole, finding that dinitro derivatives, in particular, exhibited significant activity against both sensitive and resistant strains of M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Selected Benzoxazole Derivatives

| Compound Series/Derivative | Strain(s) | MIC Value | Reference(s) |

|---|---|---|---|

| Pyrazoline-benzoxazoles (e.g., 4a) | H37Rv | 0.625 mg/mL | researchgate.net |

| Pyrazoline-benzoxazoles (e.g., 4o) | H37Rv | 1.25 mg/mL | researchgate.net |

| Dinitrobenzylsulfanyl derivatives | M. tuberculosis (sensitive & resistant) | Significant Activity | nih.gov |

Other Therapeutic Research Areas

Antihypertensive Activity Studies

Hypertension is a major cardiovascular disease, and the renin-angiotensin system (RAS) is a key regulator of blood pressure. nih.govacs.org Angiotensin II receptor (AT1) antagonists are a class of drugs that block the effects of angiotensin II, leading to a decrease in blood pressure. nih.govacs.org

Research has explored benzoxazole derivatives as potential antihypertensive agents. A series of 6-benzoxazole substituted benzimidazole (B57391) derivatives were designed and synthesized as angiotensin II receptor 1 (AT1) antagonists. nih.govnih.gov In studies using spontaneously hypertensive rats (SHRs), these compounds demonstrated the ability to significantly decrease mean blood pressure (MBP) when administered orally. nih.gov

Notably, compounds 1b and 2b from this series showed potent antihypertensive effects. nih.govnih.gov At a dose of 10 mg/kg, compound 1b produced a maximal MBP reduction of 54.57 ± 0.05 mmHg, which was more potent than the established drug Losartan. nih.gov Compound 2b at the same dose reduced MBP by 41.91 ± 6.34 mmHg, an effect comparable to Losartan (42.50 ± 4.64 mmHg). nih.gov These compounds exhibited high affinity for the AT1 receptor, with IC50 values of 4.0 ± 0.5 nM for 1b and 4.4 ± 0.2 nM for 2b , compared to 14.6 ± 1.6 nM for Losartan. acs.org The in vitro and in vivo results suggest that these benzoxazole-benzimidazole hybrids are promising candidates for further development as antihypertensive drugs. nih.govnih.gov

| Compound | Structure | Maximal MBP Reduction (10 mg/kg) | AT1 Receptor Affinity (IC50) |

| 1b | 6-(benzoxazol-2-yl)-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1H-benzo[d]imidazole-7-carboxylic acid | 54.57 ± 0.05 mmHg | 4.0 ± 0.5 nM |

| 2b | 2-(6-(benzoxazol-2-yl)-2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-4-carboxylic acid | 41.91 ± 6.34 mmHg | 4.4 ± 0.2 nM |

| Losartan | 2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol | 42.50 ± 4.64 mmHg | 14.6 ± 1.6 nM |

Anticonvulsant Activity Assessments

Epilepsy is a common neurological disorder characterized by recurrent seizures. benthamdirect.com Research into new anticonvulsant agents with improved efficacy and safety profiles is ongoing. benthamdirect.com Benzoxazole derivatives have emerged as a promising class of compounds in this area. researchgate.netresearchgate.netnih.gov

A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety was synthesized and evaluated for anticonvulsant activity. nih.gov The screening was conducted using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. nih.gov Many of the synthesized compounds demonstrated anti-MES activity. nih.gov Compound 5f was identified as the most promising, with an ED50 value of 22.0 mg/kg in the MES test. nih.gov Further investigation revealed that compound 5f likely exerts its anticonvulsant effect by modulating the function of the neurotransmitter γ-aminobutyric acid (GABA) in the brain, as it was found to increase GABA levels. nih.gov

Another study focused on semicarbazones containing a benzoxazole ring. benthamdirect.com In the MES test, compounds Ve and Vl were highly active, providing protection at a low dose of 30 mg/kg. benthamdirect.comresearchgate.net These compounds also showed activity in the scPTZ model. benthamdirect.comresearchgate.net The anticonvulsant potential of fused triazolo-thiadiazoles bearing a benzoxazole moiety has also been investigated. orientjchem.org Compounds 4e, 4g, 4j, 4l, 4m, and 4n from this series showed notable anticonvulsant action. orientjchem.org

| Compound Series | Key Findings | Most Active Compounds | Proposed Mechanism of Action |

| Benzoxazole-1,2,4-triazolones | Showed significant anti-MES activity. | 5f (ED50 = 22.0 mg/kg) | Modulation of GABA function |

| Benzoxazole-semicarbazones | Active in both MES and scPTZ models. | Ve , Vl | Not specified |

| Benzoxazole-triazolo-thiadiazoles | Exhibited good anticonvulsant action. | 4e, 4g, 4j, 4l, 4m, 4n | Not specified |

Antileishmanial Investigations

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. researchgate.net The search for new, effective, and less toxic antileishmanial drugs is a global health priority. researchgate.net Benzoxazole derivatives have shown promise as potential therapeutic agents against this disease. ijrrjournal.comnajah.edu

In one study, ten benzoxazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity against Leishmania amazonensis. researchgate.net Compounds 4a , 4b , and 4d demonstrated the highest activity against the promastigote form of the parasite, with IC50 values ranging from 0.91 to 1.33 μM. researchgate.net These compounds also showed significant activity against the intramacrophage amastigote form, with IC50 values between 0.78 and 1.67 μM. researchgate.net Notably, compound 4a , N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d]oxazole-5-carboxamide, was the most potent against L. donovani amastigotes, with an IC50 of 0.78 μM. researchgate.net

Another research effort involved the synthesis and evaluation of benzoxazole amides. acs.org While these compounds showed poor activity against Leishmania infantum, several derivatives, including compounds 2 , 4 , and 9 , displayed moderate activity against other protozoan parasites like Trypanosoma cruzi, T. b. rhodesiense, and T. b. brucei, with low cytotoxicity. acs.org Furthermore, a series of 3-benzoxazolyl aniline (B41778) derivatives were screened for their antiprotozoal activities, with some analogs showing inhibitory action against Leishmania species. najah.eduolemiss.edu

| Compound/Series | Target Organism | Key Findings | IC50 Values |

| 4a | L. donovani amastigotes | Most potent in its series. | 0.78 μM |

| 4a, 4b, 4d | L. amazonensis promastigotes | High activity. | 0.91 - 1.33 μM |

| 4a, 4b, 4d | L. amazonensis amastigotes | Significant activity. | 0.78 - 1.67 μM |

| Benzoxazole amides (2, 4, 9 ) | L. infantum | Poor activity. | Not specified |

| Benzoxazole amides (2, 4, 9 ) | T. cruzi, T. b. rhodesiense, T. b. brucei | Moderate activity. | Not specified |

Modulatory Effects on Neurotransmitter Receptors (e.g., Dopamine (B1211576) D4, Melatonin)

Benzoxazole derivatives have been investigated for their ability to modulate the activity of various neurotransmitter receptors, which are key targets for treating neurological and psychiatric disorders. innovareacademics.innih.gov

Melatonin (B1676174) Receptors: The melatonin receptors, MT1 and MT2, are involved in regulating circadian rhythms and have been targeted for the treatment of sleep disorders. nih.govdrugbank.comacs.org Several studies have identified benzoxazole derivatives as potent melatonin receptor agonists. drugbank.comnih.gov

In one study, a series of benzoxazole derivatives were synthesized and their binding affinities for human MT1 and MT2 receptors were determined. drugbank.comnih.gov Compounds 14 and 17 from this series were identified as melatonin receptor agonists. drugbank.comnih.gov Another study led to the identification of compound 28 , which exhibited higher affinities for both MT1 and MT2 receptors than melatonin itself. nih.gov This research established the benzoxazole nucleus as a viable pharmacophore for melatoninergic ligands. nih.gov Further optimization of a 5-6-5 tricyclic derivative led to compound 3b , an indeno[5,4-d] nih.govnih.govoxazole (B20620) derivative, which showed potent binding to both MT1 and MT2 receptors. acs.org

| Compound | Receptor Target | Key Finding |

| 14 | MT1/MT2 | Melatonin receptor agonist |

| 17 | MT1/MT2 | Melatonin receptor agonist |

| 28 | MT1/MT2 | Higher affinity than melatonin |

| 3b | MT1/MT2 | Potent binding affinity |

Dopamine D4 Receptors: The dopamine D4 receptor is a target for the treatment of various central nervous system disorders. innovareacademics.inresearchgate.net Research has shown that 3-aryl piperidine (B6355638) analogs containing a benzoxazole moiety can act as potent and efficacious dopamine D4 receptor agonists. innovareacademics.inresearchgate.net

Rho-kinase Inhibition

Rho-associated coiled-coil-containing protein kinase (ROCK) is an enzyme that plays a crucial role in various cellular processes, and its inhibition is a therapeutic strategy for diseases like hypertension and glaucoma. nih.govresearchgate.netnih.gov Benzoxazole-based compounds have been developed as potent inhibitors of ROCK. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been conducted on benzoxazole-based ROCK inhibitors, leading to the development of novel and selective inhibitors of ROCK-II. nih.govresearchgate.net These inhibitors have demonstrated excellent potency in both enzymatic and cell-based assays. nih.govresearchgate.net They also possess favorable properties such as good microsomal stability and low inhibition of cytochrome P450 enzymes. nih.gov The development of these inhibitors highlights the potential of the benzoxazole scaffold in targeting ROCK for therapeutic purposes. nih.govresearchgate.netrsc.org

Synergistic Effects with Co-Administered Agents

The search for more effective therapeutic strategies sometimes involves combining different agents to achieve synergistic effects. While the provided search results focus on the intrinsic activities of benzoxazole derivatives, the concept of synergistic effects is a crucial area of pharmacological research. For instance, in the context of antihypertensive therapy, a new angiotensin II receptor 1 antagonist, such as the benzoxazole derivatives mentioned, could potentially be combined with other classes of antihypertensive drugs like diuretics or calcium channel blockers to achieve greater blood pressure control. nih.govnih.gov However, specific studies demonstrating synergistic effects of this compound analogs with co-administered agents were not prominently featured in the provided search results.

Advanced Research Methodologies and Future Research Directions

In Vitro Biological Screening Assays

In vitro biological screening is a cornerstone of research on benzoxazole (B165842) derivatives, providing essential data on their biological effects at the cellular and molecular levels. These assays are fundamental for identifying promising compounds for further development.

Cell-based assays are critical for evaluating the physiological and pathological responses of cells to benzoxazole compounds. These assays provide insights into a compound's potential efficacy and mechanism of action in a biologically relevant context. nuvisan.com A variety of established cell lines are employed to test for specific activities, such as antiproliferative and cytotoxic effects against cancer.

Commonly used assays include: